4-Cyclopropoxy-5-iodo-N-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-5-iodo-N-methylnicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains a total of 27 bonds, including 16 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 ether (aromatic), and 1 pyridine . This compound is notable for its unique structure, which includes a cyclopropoxy group and an iodine atom attached to a nicotinamide core.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-iodo-N-methylnicotinamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the nicotinamide core.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction.
Iodination: The iodination of the compound is achieved using iodine or iodine-containing reagents under specific conditions.
Methylation: The final step involves the methylation of the amide group to obtain the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-Cyclopropoxy-5-iodo-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropoxy-5-iodo-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-N-methylnicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4-Cyclopropoxy-5-iodo-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-bromo-N-methylnicotinamide: Similar structure but with a bromine atom instead of iodine.
4-Cyclopropoxy-5-chloro-N-methylnicotinamide: Contains a chlorine atom instead of iodine.
4-Cyclopropoxy-5-fluoro-N-methylnicotinamide: Features a fluorine atom in place of iodine.
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activities.
Properties
Molecular Formula |
C10H11IN2O2 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)7-4-13-5-8(11)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
HIZYOUVYIOLLHK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1OC2CC2)I |
Origin of Product |
United States |
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